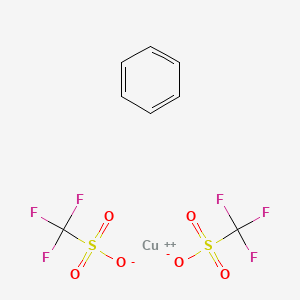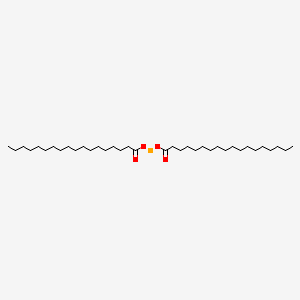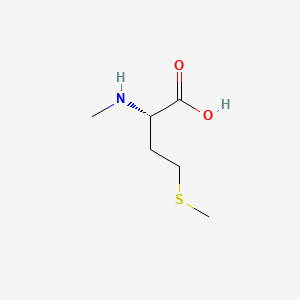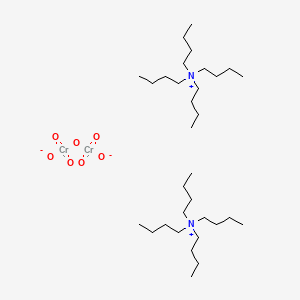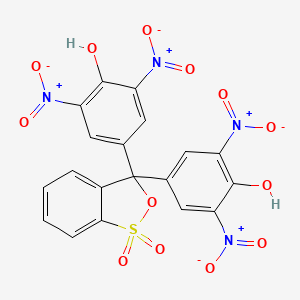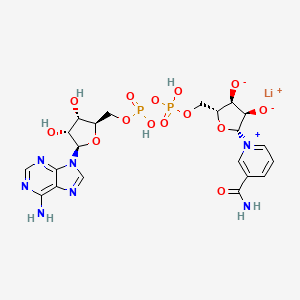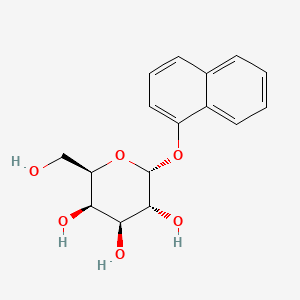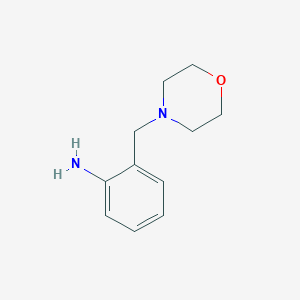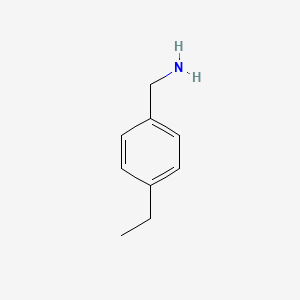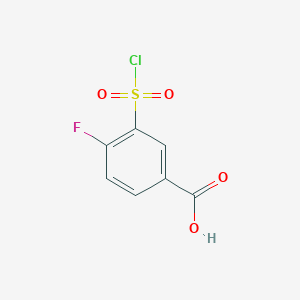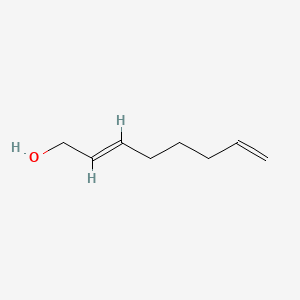
2,7-Octadien-1-OL
概要
説明
2,7-Octadien-1-OL, also known as 2,7-octadienol, is a cyclic organic compound of the alkene class . It has a molecular formula of C8H14O and an average mass of 126.196 Da .
Synthesis Analysis
A method for producing 2,7-octadien-1-ol involves the use of a water-soluble triarylphosphine . This method is described as simple and industrially advantageous, with high efficiency recovery of an expensive palladium catalyst .Molecular Structure Analysis
The molecular structure of 2,7-Octadien-1-OL can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10 (2)11/h3,7-8H,1,4-6,9H2,2H3/b8-7+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,7-Octadien-1-OL has a density of 0.9±0.1 g/cm3, a boiling point of 197.8±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±6.0 kJ/mol and a flash point of 79.8±17.8 °C . The index of refraction is 1.463, and the molar refractivity is 40.4±0.3 cm3 .科学的研究の応用
Application 1: Industrial Chemistry
- Specific Scientific Field: Industrial Chemistry .
- Summary of the Application: 2,7-Octadien-1-ol is produced by the telomerization of 1,3-butadiene with water . This process is attractive due to the economical nature of butadiene and water .
- Methods of Application or Experimental Procedures: The production of 2,7-Octadien-1-ol involves the initial telomerization and subsequent hydrogenation of 1,3-butadiene . The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
- Results or Outcomes: The process has been extensively studied by numerous industrial research groups and has even been developed on an industrial scale by the Kuraray Company in Japan .
Application 2: Chemical Structure Analysis
- Specific Scientific Field: Chemical Structure Analysis .
- Summary of the Application: 2,7-Octadien-1-ol, acetate, (E)- is a chemical compound with the formula and a molecular weight of 168.2328 .
- Methods of Application or Experimental Procedures: The structure of 2,7-Octadien-1-ol, acetate, (E)- can be analyzed using various chemical analysis techniques .
- Results or Outcomes: The IUPAC Standard InChI for this compound is
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10 (2)11/h3,7-8H,1,4-6,9H2,2H3/b8-7+.
Application 3: Flavor and Fragrance Agents
- Specific Scientific Field: Food Science and Cosmetics .
- Summary of the Application: 2,7-Octadien-1-ol is used as a flavor and fragrance agent . It has a green type odor and an fatty type flavor .
- Methods of Application or Experimental Procedures: It is typically added to food or cosmetic products to enhance their smell and taste .
- Results or Outcomes: The addition of 2,7-Octadien-1-ol can significantly improve the sensory appeal of a product .
Application 4: Antifungal Efficacy
- Specific Scientific Field: Medical and Health Sciences .
- Summary of the Application: The antifungal efficacy of nerol (cis -3,7-Dimethyl-2,6-octadien-1-ol), against Aspergillus flavus, was studied .
- Methods of Application or Experimental Procedures: The compound was applied to cultures of Aspergillus flavus to observe its antifungal effects .
- Results or Outcomes: The study found that nerol (cis -3,7-Dimethyl-2,6-octadien-1-ol) has potential antifungal properties .
Application 5: Chemical Structure Analysis
- Specific Scientific Field: Chemical Structure Analysis .
- Summary of the Application: 2,7-Octadien-1-ol, acetate, (E)- is a chemical compound with the formula and a molecular weight of 168.2328 .
- Methods of Application or Experimental Procedures: The structure of 2,7-Octadien-1-ol, acetate, (E)- can be analyzed using various chemical analysis techniques .
- Results or Outcomes: The IUPAC Standard InChI for this compound is
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10 (2)11/h3,7-8H,1,4-6,9H2,2H3/b8-7+.
Application 6: Flavor and Fragrance Agents
- Specific Scientific Field: Food Science and Cosmetics .
- Summary of the Application: 2,7-Octadien-1-ol is used as a flavor and fragrance agent . It has a green type odor and an fatty type flavor .
- Methods of Application or Experimental Procedures: It is typically added to food or cosmetic products to enhance their smell and taste .
- Results or Outcomes: The addition of 2,7-Octadien-1-ol can significantly improve the sensory appeal of a product .
Safety And Hazards
2,7-Octadien-1-OL may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .
特性
IUPAC Name |
(2E)-octa-2,7-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGSIBXYYKYFB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Octadien-1-OL | |
CAS RN |
23578-51-0 | |
| Record name | 2,7-Octadien-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Octadienol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

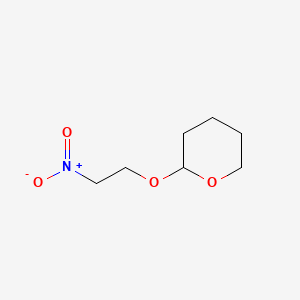
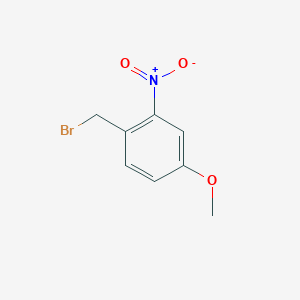
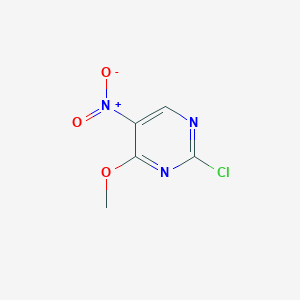
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
